
パリシンB
説明
パリシンBは、伝統的な漢方薬である天麻(Gastrodia elata)の根茎に主に含まれる、珍しいポリフェノール配糖体です . This compoundは、様々な生物学的および薬理学的活性で知られているパリシン化合物群の誘導体の一つです . This compoundは、他のパリシン誘導体と共に、クワ科の植物であるマクラ・トリクスピダータ(Maclura tricuspidata)の様々な部分から検出されています .
2. 製法
合成ルートと反応条件: パリッシュBの製法には、天麻からの抽出が含まれます。 抽出プロセスは、this compoundを含むパリシンを高濃度に保持するように最適化されています . pHなどの抽出条件は、パリシンが他の化合物に変化するのを防ぐために重要な役割を果たします .
工業生産方法: this compoundの工業生産には、通常、高性能液体クロマトグラフィー(HPLC)を用いて、化合物の分離と精製が行われます . このプロセスにより、抽出物中のthis compoundの正確な定量と品質管理が確保されます .
科学的研究の応用
Parishin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, Parishin B is used as a marker for the quality control of Gastrodia elata extracts .
Biology: In biological research, Parishin B is studied for its antioxidant properties and its role in extending the lifespan of yeast via the regulation of the Sir2/Uth1/TOR signaling pathway .
Medicine: In medicine, Parishin B is investigated for its potential neuroprotective effects and its ability to treat nervous system diseases .
Industry: In the industry, Parishin B is used in the production of traditional Chinese medicine formulations .
作用機序
生化学分析
Biochemical Properties
Parishin B plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Parishin B has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage within cells. Additionally, Parishin B binds to proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Cellular Effects
Parishin B influences various types of cells and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and oxidative stress . Parishin B can alter gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . Furthermore, it impacts cellular metabolism by enhancing the activity of metabolic enzymes, leading to improved cellular function and energy production .
Molecular Mechanism
The molecular mechanism of Parishin B involves several key interactions at the molecular level. Parishin B binds to specific biomolecules, such as transcription factors and receptors, to exert its effects . It can inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, Parishin B can activate antioxidant pathways by binding to and activating transcription factors that upregulate antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Parishin B change over time. Parishin B is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that Parishin B maintains its anti-inflammatory and antioxidant effects over time, although its potency may decrease slightly due to degradation . In vitro and in vivo studies have demonstrated that Parishin B continues to exert beneficial effects on cellular function even after prolonged exposure .
Dosage Effects in Animal Models
The effects of Parishin B vary with different dosages in animal models. At low doses, Parishin B exhibits significant anti-inflammatory and antioxidant effects without any adverse effects . At higher doses, Parishin B can cause toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects of Parishin B plateau at a certain dosage, and any further increase in dosage leads to toxicity .
Metabolic Pathways
Parishin B is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for oxidative stress responses . Parishin B also affects metabolic flux by enhancing the activity of enzymes involved in energy production, leading to increased levels of metabolites such as adenosine triphosphate . Additionally, Parishin B can modulate the levels of other metabolites involved in inflammatory pathways .
Transport and Distribution
Parishin B is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The localization of Parishin B within cells is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of Parishin B is crucial for its activity and function. Parishin B is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by binding to transcription factors . Post-translational modifications, such as phosphorylation, can affect the localization and activity of Parishin B, directing it to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Parishin B involves the extraction from Gastrodia elata. The extraction process is optimized to maintain high content of parishins, including Parishin B . The extraction conditions, such as pH, play a crucial role in preventing the transformation of parishins into other compounds .
Industrial Production Methods: Industrial production of Parishin B typically involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The process ensures the accurate quantification and quality control of Parishin B in the extracts .
化学反応の分析
反応の種類: パリシンBは、酸化、還元、置換などの様々な化学反応を起こします .
一般的な試薬と条件: this compoundに関わる反応では、アセトニトリルやギ酸などの試薬が、特定の条件下で使用されます . 例えば、this compoundのクロマトグラフィー分離は、アセトニトリルと0.05%ギ酸を含むグラジエント移動相を用いて、C18カラムで行われます .
生成される主な生成物: this compoundの反応から生成される主な生成物には、ガストロジンや他のパリシン誘導体が含まれます . これらの生成物は、分光学的証拠とHPLC保持時間の標準物質との比較によって同定されます .
4. 科学研究への応用
This compoundは、化学、生物学、医学、産業などの分野で幅広い科学研究への応用があります .
化学: 化学分野では、this compoundは天麻抽出物の品質管理のマーカーとして使用されます .
生物学: 生物学的研究では、this compoundは、その抗酸化特性と、Sir2/Uth1/TORシグナル経路の調節による酵母の寿命延長における役割について研究されています .
医学: 医学分野では、this compoundは、その神経保護効果の可能性と、神経系疾患の治療能力について調査されています .
類似化合物との比較
特性
IUPAC Name |
3-hydroxy-5-oxo-5-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O19/c33-11-19-23(38)25(40)27(42)29(50-19)48-17-5-1-15(2-6-17)13-46-22(37)10-32(45,9-21(35)36)31(44)47-14-16-3-7-18(8-4-16)49-30-28(43)26(41)24(39)20(12-34)51-30/h1-8,19-20,23-30,33-34,38-43,45H,9-14H2,(H,35,36)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-,32?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLDMOJTKKEMOG-IWOWLDPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ANone: Parishin B is a phenolic glycoside with the following structure:
ANone: The molecular formula of Parishin B is C26H32O13, and its molecular weight is 552.52 g/mol. [, ]
ANone: Parishin B is commonly extracted from Gastrodia elata using a combination of techniques. Initial extraction often involves solvents like ethanol or water. Purification is typically achieved through chromatographic methods, including column chromatography using resins like Diaion HP-20, medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HSCCC), and high-performance liquid chromatography (HPLC). [, , , ]
ANone: Yes, the addition of specific inorganic salts during extraction can impact the partitioning behavior of Parishin B. For example, adding ammonium sulfate to specific two-phase solvent systems used in HSCCC was found to significantly enhance the partitioning of Parishin B into the organic phase, improving its separation and purification. []
ANone: Maintaining a slightly acidic environment during the extraction process appears to be beneficial for Parishin B. Studies suggest that a weak acid environment can improve the transfer rate of parishins, including Parishin B, during the preparation of Gastrodia elata extracts. []
ANone: Several analytical methods are employed for Parishin B analysis, with HPLC coupled with various detection techniques being widely used. These include:* HPLC-DAD-MS: High-performance liquid chromatography coupled with diode-array detection and mass spectrometry allows for the simultaneous separation, identification, and quantification of Parishin B in complex mixtures. [, ]* HPLC-QTOF-MS: High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides high sensitivity and mass accuracy, enabling precise identification and structural characterization of Parishin B. [, , , ]* UPLC/Q-TOF MS: Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry offers enhanced separation efficiency and sensitivity compared to conventional HPLC methods, further improving the identification and quantification of Parishin B, even at low concentrations. []* Micellar Electrokinetic Capillary Chromatography (MECC): This technique has also been investigated as a potential method for Parishin B analysis, offering high separation efficiency and short analysis times. [, ]
ANone: The stability of Parishin B can be affected by processing conditions. For instance, sulfur fumigation, a traditional processing method for Gastrodia elata, has been shown to decrease the content of Parishin B in the processed material. [] Additionally, certain extraction conditions, such as prolonged heating or exposure to strong alkaline conditions, might lead to degradation or transformation of Parishin B. []
ANone: Research suggests that Parishin B content varies across different parts of the Maclura tricuspidata plant. Studies have found higher concentrations of Parishin B in the twig, bark, and root compared to the leaves, xylem, and fruit. []
ANone: While research on Parishin B is ongoing, some studies suggest potential bioactivities, although further investigation is needed to confirm these findings and elucidate the underlying mechanisms. For example, one study suggested that a combination of 5-hydroxymethyl-2-furaldehyde, Parishin B, and Parishin C, isolated from Gastrodia elata, exhibited neuroprotective effects in an in vitro model using β-amyloid peptide (Aβ25-35)-induced PC12 cell death. []
ANone: Ensuring consistent quality control of Gastrodia elata preparations is crucial due to the variation in the content of bioactive components like Parishin B, which can be influenced by factors such as geographical origin, plant part used, and processing methods. Implementing standardized extraction procedures and robust analytical techniques is essential for monitoring and controlling the quality and consistency of Gastrodia elata-based products. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


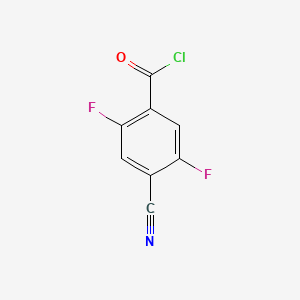
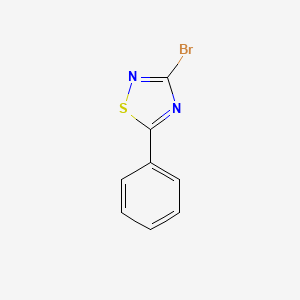
![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)
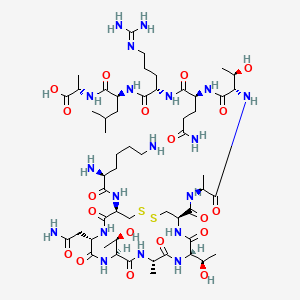
![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

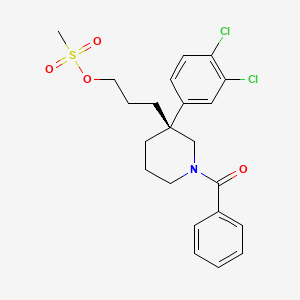
![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)
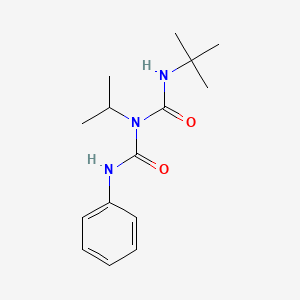
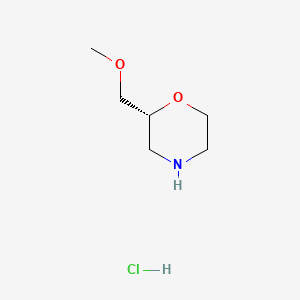
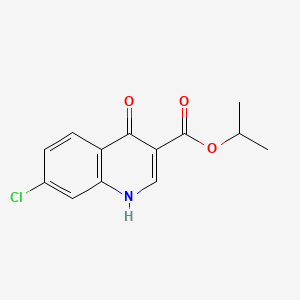
![6-Azatricyclo[5.3.1.03,11]undecane](/img/structure/B599701.png)
